molecular formula C6H10ClF4N B6222667 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride CAS No. 2758002-58-1

2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B6222667
CAS No.: 2758002-58-1
M. Wt: 207.6
InChI Key:
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Description

2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutyl ring substituted with four fluorine atoms, making it highly stable and resistant to degradation. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring enhances its stability and resistance to metabolic degradation, allowing it to exert prolonged effects. The ethan-1-amine group may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,3,3-tetrafluorocyclobutyl)ethanol
  • 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid
  • 2-(2,2,3,3-tetrafluorocyclobutyl)methanol

Uniqueness

Compared to similar compounds, 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride involves the reaction of 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine with hydrochloric acid.", "Starting Materials": [ "2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine to a flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the precipitate and wash with cold water", "Dry the product under vacuum to obtain 2-(2,2,3,3-tetrafluorocyclobutyl)ethan-1-amine hydrochloride" ] }

CAS No.

2758002-58-1

Molecular Formula

C6H10ClF4N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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